molecular formula C12H22N2O5 B13578376 (2R)-2-amino-3-(4-tert-butoxycarbonylmorpholin-2-yl)propanoic acid

(2R)-2-amino-3-(4-tert-butoxycarbonylmorpholin-2-yl)propanoic acid

Cat. No.: B13578376
M. Wt: 274.31 g/mol
InChI Key: KNCUZOCBXBQHMD-UHFFFAOYSA-N
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Description

2-amino-3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid is a synthetic compound that features a morpholine ring with a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid typically involves the protection of the amino group with a Boc group, followed by the formation of the morpholine ring. One common method involves the reaction of a suitable amino acid derivative with tert-butyl chloroformate under basic conditions to introduce the Boc group. The morpholine ring can then be formed through cyclization reactions involving appropriate reagents and conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-amino-3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-amino-3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid involves its interaction with specific molecular targets. The Boc group provides protection during synthetic processes, allowing for selective reactions at other sites. The morpholine ring can interact with various biological targets, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-{4-[(tert-butoxy)carbonyl]phenyl}propanoic acid
  • 2-amino-3-{4-[(tert-butoxy)carbonyl]methyl}propanoic acid

Uniqueness

2-amino-3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to similar compounds. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in various research applications .

Properties

Molecular Formula

C12H22N2O5

Molecular Weight

274.31 g/mol

IUPAC Name

2-amino-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]propanoic acid

InChI

InChI=1S/C12H22N2O5/c1-12(2,3)19-11(17)14-4-5-18-8(7-14)6-9(13)10(15)16/h8-9H,4-7,13H2,1-3H3,(H,15,16)

InChI Key

KNCUZOCBXBQHMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CC(C(=O)O)N

Origin of Product

United States

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